3-Iodo-5-nitro-1-trityl-1H-indazole
Overview
Description
“3-Iodo-5-nitro-1-trityl-1H-indazole” is a chemical compound with the molecular formula C7H4IN3O2 . It is a light yellow solid .
Molecular Structure Analysis
The molecular structure of “3-Iodo-5-nitro-1-trityl-1H-indazole” is characterized by the presence of an indazole ring, which is a heterocyclic compound containing a pyrazole ring fused to a benzene ring . The specific positions of the iodo, nitro, and trityl groups on the indazole ring differentiate this compound from other indazoles.Chemical Reactions Analysis
While the specific chemical reactions involving “3-Iodo-5-nitro-1-trityl-1H-indazole” are not detailed in the available resources, indazoles in general have been known to undergo a variety of chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis
“3-Iodo-5-nitro-1-trityl-1H-indazole” is a light yellow solid . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources.Scientific Research Applications
Synthesis and Properties
Synthesis and Characterization : Research on compounds structurally related to 3-Iodo-5-nitro-1-trityl-1H-indazole includes the synthesis of mono- and diiodo-1,2,3-triazoles and their mono nitro derivatives. These compounds have been fully characterized via NMR, infrared spectra, elemental analyses, and evaluated for their thermal and sensitivity properties (Chand et al., 2016).
Energetic Material Synthesis : Salts of trinitromethyl-substituted triazoles, similar to the 3-Iodo-5-nitro-1-trityl-1H-indazole structure, have been identified as a new class of dense energetic materials with high density, moderate to good thermal stability, and excellent detonation properties (Thottempudi & Shreeve, 2011).
Biomedical Applications
Antitrypanosomal Agents : Derivatives of 3-nitro-1H-1,2,4-triazole, a compound structurally related to 3-Iodo-5-nitro-1-trityl-1H-indazole, have shown significant activity against Trypanosoma cruzi, suggesting potential applications in the development of antitrypanosomal agents (Papadopoulou et al., 2012).
Nitric Oxide Synthase Inhibition : Research on 7-nitro-1H-indazole, another related compound, has shown its role as an inhibitor of nitric oxide synthase, indicating potential medical applications in conditions where modulation of nitric oxide levels is beneficial (Sopková-de Oliveira Santos et al., 2000).
Chemical Reactions and Applications
Aqueous Synthesis for Chemical and Biomedical Applications : A study on the synthesis of iodo-1,2,3-triazoles, which have significant interest for chemical and biomedical applications, has developed a novel copper-catalyzed aqueous synthesis method. This method is effective for substrates with nucleoside, sugar, and amino acid moieties, indicating its potential utility in the synthesis of compounds like 3-Iodo-5-nitro-1-trityl-1H-indazole (Li et al., 2017).
Anion Receptor and Halogen Bond Donor Applications : Iodo-1,2,3-triazoles have been used in preorganized cleft-type anion receptors, exploiting their halogen bond donor ability and hydrogen bond acceptor function. This application suggests potential uses for compounds like 3-Iodo-5-nitro-1-trityl-1H-indazole in anion recognition and halogen bonding studies (Tepper et al., 2015).
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications and can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
Indazole compounds generally interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Indazole compounds are known to influence a variety of pathways, depending on their specific targets .
properties
IUPAC Name |
3-iodo-5-nitro-1-tritylindazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18IN3O2/c27-25-23-18-22(30(31)32)16-17-24(23)29(28-25)26(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYWDVQXBRZATO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=C5)[N+](=O)[O-])C(=N4)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18IN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-5-nitro-1-trityl-1H-indazole |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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